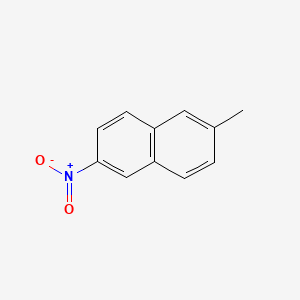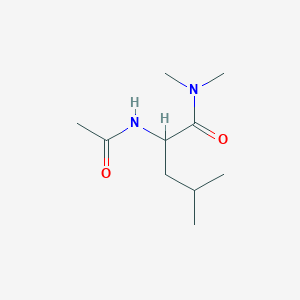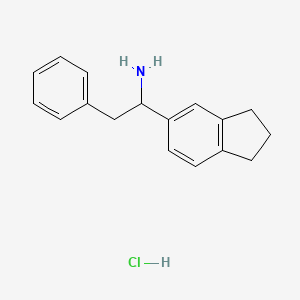
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride is a chemical compound with a complex structure that includes both an indane and a phenylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of 1-(2,3-dihydro-1H-inden-5-yl)-2-nitroethane, followed by reductive amination with phenylacetaldehyde. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step, and sodium triacetoxyborohydride for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride
- 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride stands out due to its unique combination of an indane and a phenylethanamine moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
6267-55-6 |
|---|---|
Formule moléculaire |
C17H20ClN |
Poids moléculaire |
273.8 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-17(11-13-5-2-1-3-6-13)16-10-9-14-7-4-8-15(14)12-16;/h1-3,5-6,9-10,12,17H,4,7-8,11,18H2;1H |
Clé InChI |
YKOAFZSKINWOMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(CC3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



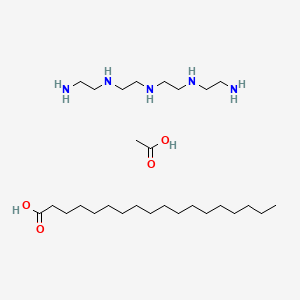

![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

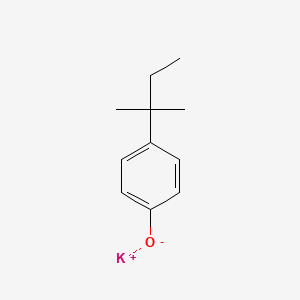
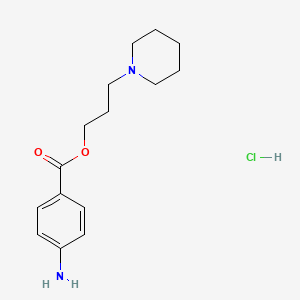

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
